N,N'-Diacetylbenzidine

Overview

Description

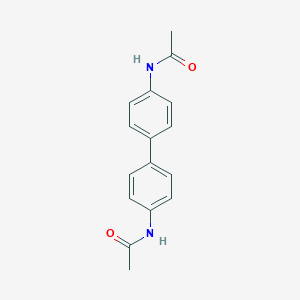

N,N’-Diacetylbenzidine is an organic compound with the molecular formula C16H16N2O2. It is a derivative of benzidine, where both amino groups are acetylated. This compound appears as an off-white crystalline solid and is known for its applications in various scientific fields.

Mechanism of Action

Target of Action

N,N’-Diacetylbenzidine, a derivative of benzidine, is a compound that primarily targets the liver and kidneys . It can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion . The substance may have effects on the blood and kidneys, possibly resulting in the formation of methaemoglobin, anaemia, and kidney impairment .

Mode of Action

The key reaction responsible for all the biological activities of N,N’-Diacetylbenzidine is the N-oxidation to aryl-N-hydroxylamines . Either the free amine or the acetamide can be N-oxidized . An equilibrium exists between the two, which is determined by the competing activity of N-acetyltransferases and N-deacetylases . The ultimate metabolites of most arylamines react in vitro and in vivo with C-8 of guanine and the respective adduct has been made responsible for point mutations .

Biochemical Pathways

The metabolism of N,N’-Diacetylbenzidine involves a sequence of reactions: benzidine → N-acetylbenzidine → N,N’-diacetylbenzidine → N-hydroxy-N,N’-diacetylbenzidine → nucleic acid binding . This sequence suggests that N,N’-Diacetylbenzidine can be metabolized to reactive derivatives which may contribute to the induction of tumors .

Pharmacokinetics

It is known that the compound has a molecular weight of 2683104 Its octanol/water partition coefficient as log Pow is 1.97 , indicating its lipophilicity and potential for bioaccumulation.

Result of Action

The result of N,N’-Diacetylbenzidine’s action is the formation of DNA adducts, which can lead to mutations and potentially the induction of tumors . It is suspected of causing genetic defects and cancer, and may cause damage to blood and kidneys through prolonged or repeated exposure .

Action Environment

The action of N,N’-Diacetylbenzidine can be influenced by environmental factors. For instance, occupational exposure in the dye and rubber industries has been implicated in human urinary bladder carcinogenesis . Furthermore, the substance decomposes on contact with hot surfaces or flames, producing nitrogen oxides, and reacts with strong oxidants . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.

Biochemical Analysis

Biochemical Properties

N,N’-Diacetylbenzidine is involved in a sequence of metabolic reactions. It is acetylated in a two-step, acetyl-CoA-dependent reaction catalyzed by liver cytosol from various species . The products N-acetylbenzidine and N,N’-diacetylbenzidine are identified by thin-layer and high-pressure liquid chromatography and by mass spectrometry .

Cellular Effects

The substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion . It may cause mechanical irritation to the eyes and respiratory tract . Long-term or repeated exposure may have effects on the blood and kidneys, resulting in the formation of methaemoglobin, anaemia, and kidney impairment .

Molecular Mechanism

N,N’-Diacetylbenzidine is metabolized to N-hydroxy-N,N’-diacetylbenzidine, which is mutagenic for Salmonella typhimurium TA 1538 in the presence of a partially purified N,O-acyltransferase preparation . These data suggest that N,N’-Diacetylbenzidine can be metabolized to reactive derivatives which may contribute to the induction of tumors .

Temporal Effects in Laboratory Settings

In a carcinogenicity test, N,N’-Diacetylbenzidine was administered to female CD rats twice weekly for 4 weeks . A single carcinogen:DNA adduct was detected which decreased in concentration by ∼50% at 1 day after treatment and then remained at a nearly constant level for at least 7 days .

Dosage Effects in Animal Models

It is known that N,N’-Diacetylbenzidine is a strong hepatocarcinogen in rats, mice, and hamsters and induces mammary tumors in female rats .

Transport and Distribution

It is known that the substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion .

Subcellular Localization

It is known that the substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diacetylbenzidine can be synthesized through the N-acetylation of benzidine. The reaction involves benzidine reacting with acetic anhydride under controlled conditions. The process typically requires a solvent such as pyridine to facilitate the reaction and maintain the temperature around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of N,N’-Diacetylbenzidine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure complete acetylation of benzidine .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetylbenzidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert N,N’-Diacetylbenzidine back to benzidine.

Substitution: The acetyl groups can be substituted under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Oxidation products include various quinones and other oxidized derivatives.

Reduction: The major product of reduction is benzidine.

Substitution: Substitution reactions yield a variety of acetylated and non-acetylated derivatives.

Scientific Research Applications

Chemical Synthesis

DAB as a Precursor

N,N'-Diacetylbenzidine serves as a precursor in the synthesis of other chemical compounds, notably 3,3'-Dichlorobenzidine and 3,3'-Dinitrobenzidine. These derivatives are significant in the production of dyes and pigments used in various industries, including textiles and plastics .

Toxicological Research

Metabolic Studies

Research has demonstrated that DAB is metabolized into various products, including N-acetylbenzidine and benzidine itself. A study using rat liver slices showed that DAB formation was favored over other metabolites when exposed to benzidine . This metabolic pathway is crucial for understanding the compound's potential carcinogenic effects.

Carcinogenicity Investigations

DAB has been implicated in carcinogenic studies due to its structural similarity to benzidine, a known carcinogen. Epidemiological studies have linked exposure to benzidine derivatives, including DAB, with increased cancer risk among workers in dye manufacturing . For instance, a cohort study involving Japanese workers revealed a significant incidence of bladder cancer associated with benzidine exposure, highlighting the need for further investigation into DAB's role as a potential carcinogen .

Environmental Impact Studies

Water Quality Criteria

The Environmental Protection Agency (EPA) has outlined ambient water quality criteria for benzidine and its derivatives, including DAB. The compound's toxicity was assessed through various animal studies, indicating severe effects on renal function when administered at high doses . This information is vital for regulatory frameworks aimed at minimizing environmental contamination by hazardous substances.

Genotoxicity Assessments

Ames Test Applications

DAB has been evaluated for its genotoxic potential using the Ames test, which assesses mutagenicity in bacterial strains. The results indicate that DAB exhibits mutagenic properties, reinforcing concerns regarding its safety and necessitating careful handling in laboratory settings .

Table 1: Summary of Metabolites Formed from Benzidine and Its Derivatives

| Compound | Metabolites | Reference |

|---|---|---|

| Benzidine | Free benzidine, N-acetylbenzidine | |

| This compound | N-acetylbenzidine, benzidine | |

| 3,3'-Dichlorobenzidine | Various chlorinated derivatives |

Table 2: Carcinogenicity Data from Occupational Studies

| Study Reference | Population Studied | Findings |

|---|---|---|

| Morinaga et al. (1982) | 3,322 Japanese workers | Increased bladder cancer incidence |

| Okubo et al. (1985) | Bladder cancer patients | Multiple primary cancers observed |

Comparison with Similar Compounds

Similar Compounds

Benzidine: The parent compound of N,N’-Diacetylbenzidine, known for its use in dye production.

N-Acetylbenzidine: A monoacetylated derivative of benzidine.

N-Hydroxy-N,N’-diacetylbenzidine: A hydroxylated derivative with similar properties.

Uniqueness

N,N’-Diacetylbenzidine is unique due to its dual acetylation, which imparts specific chemical properties and reactivity. This makes it distinct from its parent compound benzidine and other derivatives, allowing for specialized applications in various fields .

Biological Activity

N,N'-Diacetylbenzidine (DAB) is an organic compound with the chemical formula C₁₆H₁₆N₂O₂, recognized primarily as a metabolite of benzidine, a known carcinogen. Its structural similarity to benzidine, featuring two acetyl groups attached to nitrogen atoms, has prompted extensive research into its biological activity, particularly concerning its potential carcinogenic effects and interactions within biological systems.

Metabolism and Carcinogenicity

DAB is formed through the metabolic conversion of benzidine, primarily via acetylation processes facilitated by acetyltransferases in biological systems. The International Agency for Research on Cancer (IARC) classifies both benzidine and its derivatives, including DAB, as probable human carcinogens due to their ability to induce bladder cancer in exposed individuals .

Research indicates that DAB can induce mutations and form DNA adducts, which are critical steps in the development of cancer. Studies have shown that DAB exhibits similar carcinogenic properties to benzidine in animal models, underscoring its role in the carcinogenic process .

Study 1: Metabolic Activation

In a study examining the metabolic activation of DAB using isolated hamster hepatocytes, it was found that DAB was activated more effectively than other related compounds . This activation leads to the formation of mutagenic metabolites, highlighting DAB's potential as a significant contributor to genetic damage.

Study 2: DNA Adduct Formation

Another pivotal study focused on the formation of DNA adducts from DAB. Using high-performance liquid chromatography (HPLC) and 32P post-labeling techniques, researchers detected DNA adducts in vivo in mice exposed to DAB. The detection of these adducts provides direct evidence of the compound's reactivity with DNA and its potential role in carcinogenesis .

Analytical Methods for Detection

Various analytical methods have been employed to monitor DAB and its metabolites in biological samples. These include:

- Gas Chromatography (GC)

- High-Performance Liquid Chromatography (HPLC)

- Mass Spectrometry (MS)

These techniques have proven effective in quantifying DAB levels in urine, providing insights into human exposure and potential health risks associated with this compound .

Comparative Analysis with Related Compounds

The biological activity of DAB can be contextualized by comparing it with other related compounds. The following table summarizes key characteristics:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Benzidine | High | Direct precursor; known carcinogen |

| N-Acetylbenzidine | Moderate | Less toxic; often used as a safer alternative |

| 3,3'-Dichlorobenzidine | Moderate | Used in dye manufacturing; more stable |

| 4,4'-Diaminodiphenylmethane | Moderate | Used in polymer production; less hazardous |

DAB is unique due to its specific metabolic pathway leading to DNA adduct formation and its classification as a probable human carcinogen alongside benzidine. Its reactivity and potential for forming harmful intermediates distinguish it from other similar compounds that may not exhibit the same level of toxicity or carcinogenicity.

Properties

IUPAC Name |

N-[4-(4-acetamidophenyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVHCFKUXGRABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036854 | |

| Record name | N,N'-Diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Pale yellow powder; [TCI MSDS], WHITE CRYSTALS. | |

| Record name | 4,4'-Diacetylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ETHANOL, ETHYL ACETATE, Solubility in water: none | |

| Record name | 4,4'-DIACETYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ACETIC ACID, WHITE NEEDLES | |

CAS No. |

613-35-4 | |

| Record name | N,N′-Diacetylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diacetylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diacetylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-[1,1'-biphenyl]-4,4'-diylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[1,1'-biphenyl]-4,4'-diylbisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE5599GQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIACETYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

328.30 °C, 327-330 °C | |

| Record name | 4,4'-DIACETYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.